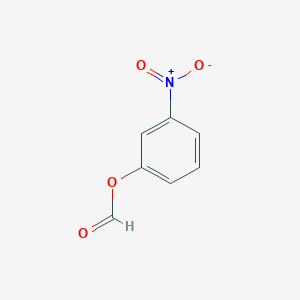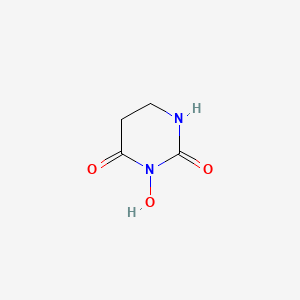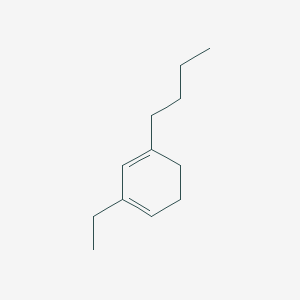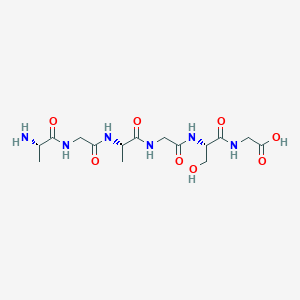
Dichloro(cyclohexyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(cyclohexyl)alumane is an organoaluminum compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(cyclohexyl)alumane can be synthesized through the reaction of cyclohexylmagnesium chloride with aluminum trichloride. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
Cyclohexylmagnesium chloride+Aluminum trichloride→this compound+Magnesium chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(cyclohexyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different organoaluminum compounds.
Reduction Reactions: The compound can be reduced to form cyclohexylaluminum derivatives.
Oxidation Reactions: Oxidation can lead to the formation of aluminum oxides and other related compounds.
Common Reagents and Conditions
Substitution: Common reagents include alkyl or aryl halides, which react under mild conditions to replace the chlorine atoms.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Oxidation: Oxidizing agents like oxygen or hydrogen peroxide are employed under specific conditions to achieve the desired products.
Major Products Formed
Substitution: Formation of various organoaluminum compounds.
Reduction: Cyclohexylaluminum derivatives.
Oxidation: Aluminum oxides and related compounds.
Wissenschaftliche Forschungsanwendungen
Dichloro(cyclohexyl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, although more research is needed.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of dichloro(cyclohexyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the aluminum center, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro(phenyl)alumane
- Dichloro(methyl)alumane
- Dichloro(ethyl)alumane
Uniqueness
Dichloro(cyclohexyl)alumane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
2444-79-3 |
|---|---|
Molekularformel |
C6H11AlCl2 |
Molekulargewicht |
181.04 g/mol |
IUPAC-Name |
dichloro(cyclohexyl)alumane |
InChI |
InChI=1S/C6H11.Al.2ClH/c1-2-4-6-5-3-1;;;/h1H,2-6H2;;2*1H/q;+2;;/p-2 |
InChI-Schlüssel |
SGPRELKOQPLBKJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)[Al](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)



![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)






